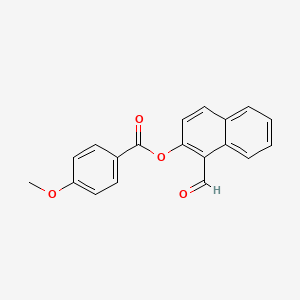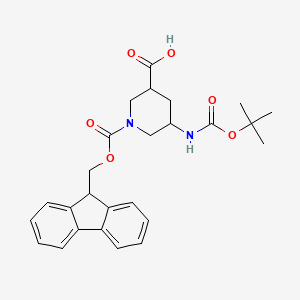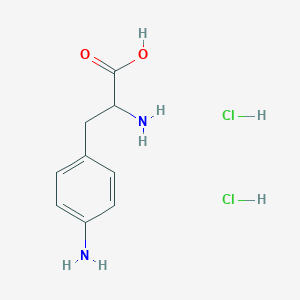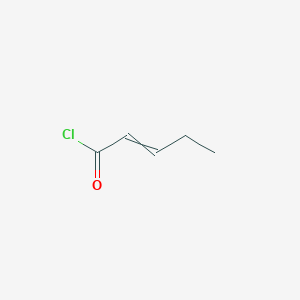![molecular formula C22H16N4O2S B12503884 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12503884.png)
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields Its structure includes an acenaphthylene moiety fused with a triazine ring, a sulfanyl group, and an acetamide group attached to a methoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the acenaphthylene and triazine precursors. These precursors are then subjected to a series of reactions to introduce the sulfanyl and acetamide groups. Common reagents used in these reactions include sulfur-containing compounds, acylating agents, and methoxyphenyl derivatives. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization might be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE exerts its effects depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE: Similar structure but with a different position of the methoxy group.
2-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-N-(3-ACETYLPHENYL)ACETAMIDE: Similar structure but with an acetyl group instead of a methoxy group.
Uniqueness
The unique combination of the acenaphthylene, triazine, sulfanyl, and methoxyphenyl groups in 2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE provides distinct chemical properties and potential applications that may not be present in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C22H16N4O2S |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetamide |
InChI |
InChI=1S/C22H16N4O2S/c1-28-17-11-3-2-10-16(17)23-18(27)12-29-22-24-20-14-8-4-6-13-7-5-9-15(19(13)14)21(20)25-26-22/h2-11H,12H2,1H3,(H,23,27) |
Clé InChI |
YPVHXNDJAUBNJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503818.png)

![N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12503824.png)
![{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1H-indole-6-carboxylate](/img/structure/B12503827.png)

![Methyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503835.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12503837.png)
![2-[4-(aminomethyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12503840.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12503853.png)



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503890.png)
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile](/img/structure/B12503896.png)
